molecular formula C21H19N3O5S2 B353425 Ethyl 4-(3-(2-(2,4-dioxo-3-phenylthiazolidin-5-yl)acetyl)thioureido)benzoate CAS No. 488804-77-9

Ethyl 4-(3-(2-(2,4-dioxo-3-phenylthiazolidin-5-yl)acetyl)thioureido)benzoate

Cat. No.: B353425
CAS No.: 488804-77-9
M. Wt: 457.5g/mol
InChI Key: MCSSSIQNIOKPKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-(2-(2,4-dioxo-3-phenylthiazolidin-5-yl)acetyl)thioureido)benzoate is a complex organic compound featuring a thiazolidine ring, a benzoate ester, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-(2-(2,4-dioxo-3-phenylthiazolidin-5-yl)acetyl)thioureido)benzoate typically involves multiple steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting 2-mercaptobenzoic acid with phenyl isothiocyanate under basic conditions to form 2-(2,4-dioxo-3-phenylthiazolidin-5-yl)acetic acid.

    Acetylation: The resulting thiazolidine derivative is then acetylated using acetic anhydride to introduce the acetyl group.

    Thiourea Formation: The acetylated product is reacted with ethyl 4-aminobenzoate in the presence of thiophosgene to form the thiourea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent choice), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, which can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates or thioureas depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Potential therapeutic agent due to its biological activity, including anti-inflammatory and antimicrobial properties.

    Industry: Could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Benzoate Esters: Commonly used in pharmaceuticals and as preservatives.

    Thiourea Derivatives: Known for their antimicrobial and antiviral activities.

Uniqueness

Ethyl 4-(3-(2-(2,4-dioxo-3-phenylthiazolidin-5-yl)acetyl)thioureido)benzoate is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

ethyl 4-[[2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetyl]carbamothioylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S2/c1-2-29-19(27)13-8-10-14(11-9-13)22-20(30)23-17(25)12-16-18(26)24(21(28)31-16)15-6-4-3-5-7-15/h3-11,16H,2,12H2,1H3,(H2,22,23,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSSSIQNIOKPKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CC2C(=O)N(C(=O)S2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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